Enantioselective AChE Inhibition: Quantified Potency Differential Between (R)- and (S)-Dioxabenzofos
Dioxabenzofos enantiomers exhibit significant differential inhibition of intracellular acetylcholinesterase (AChE) activity in SH-SY5Y human neuroblastoma cells. The (S)-enantiomer demonstrates approximately 3.3-fold greater inhibitory potency than the (R)-enantiomer [1]. This difference is further substantiated by binding free energy calculations, where (S)-dioxabenzofos binds to AChE with a free energy of -23.55 kcal/mol compared to -15.43 kcal/mol for the (R)-enantiomer [1].
| Evidence Dimension | AChE inhibitory potency (IC₅₀) and binding free energy |
|---|---|
| Target Compound Data | (S)-dioxabenzofos: IC₅₀ = 5.28 μM; ΔG_binding = -23.55 kcal/mol. (R)-dioxabenzofos: IC₅₀ = 17.2 μM; ΔG_binding = -15.43 kcal/mol [1] |
| Comparator Or Baseline | Comparative enantiomer: (S)-dioxabenzofos vs. (R)-dioxabenzofos |
| Quantified Difference | 3.3-fold difference in IC₅₀ (5.28 μM vs. 17.2 μM); 8.12 kcal/mol difference in binding free energy favoring the (S)-enantiomer [1] |
| Conditions | SH-SY5Y human neuroblastoma cells; in vitro AChE activity assay; computational molecular docking and molecular dynamics simulations [1] |
Why This Matters
Procurement of defined enantiomers (rather than racemic mixture) is essential for reproducible neurotoxicity studies and accurate environmental risk assessment modeling.
- [1] He, Z.-C., et al. (2025). Evaluating the Enantioselective Neurotoxicity of Organophosphorus Pollutant Dioxabenzofos: Mechanistic Studies Employing Cellular, Molecular, and Computational Toxicology Assays. ACS Omega, 10(41). DOI: 10.1021/acsomega.5c06614. View Source
